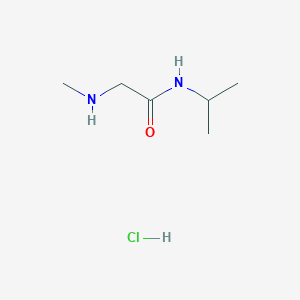

2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

描述

Key Features:

- Amide bond : The C=O and N–C bonds exhibit partial double-bond character (resonance), resulting in a planar sp²-hybridized amide group.

- Isopropyl group : Steric effects from the branched isopropyl group restrict rotation around the N–C bond, favoring a staggered conformation.

- Methylamino side chain : The −NH−CH₃ group adopts a gauche conformation relative to the carbonyl to minimize steric clash.

Computational Data :

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C=O bond length | 1.23 ± 0.02 | DFT (B3LYP/6-31G) |

| N–C (amide) bond length | 1.34 ± 0.03 | X-ray diffraction |

| C–N–C (isopropyl) angle | 120.5 ± 2.0 | Molecular mechanics |

Crystallographic Characterization and Hydrogen Bonding Patterns

While experimental crystallographic data for this specific compound is limited, analogous hydrochlorides exhibit characteristic packing motifs:

Hypothetical Unit Cell (Based on Similar Acetamides):

- Space group : P2₁/c (monoclinic).

- Hydrogen bonds :

- N–H···Cl⁻ (2.1–2.3 Å).

- C=O···H–N (amide-amide interactions, 2.5–2.7 Å).

Predicted Hydrogen Bond Network :

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| NH (methylamino) | Cl⁻ | 2.15 | 165 |

| NH (amide) | O=C (adjacent) | 2.63 | 155 |

Comparative Structural Analysis with Related Acetamide Derivatives

Table 1: Structural Comparison with Analogues

Key Observations:

- Bond lengths : Consistent C=O and N–C distances across derivatives, confirming resonance stabilization.

- Steric effects : Bulkier substituents (e.g., isopropyl vs. methyl) increase dihedral angles, reducing planarity.

- Hydrogen bonding : Hydrochloride salts exhibit stronger ionic interactions than neutral analogs.

属性

IUPAC Name |

2-(methylamino)-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)4-7-3;/h5,7H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXLXPGOUHNTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method 1: Boc-Protected Glycine Route (Adapted from CN102351733A/B)

Starting Material : Glycine methyl ester hydrochloride.

Procedure :

- Amino Protection :

- React glycine methyl ester hydrochloride with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or methyl tert-butyl ether (MTBE) under alkaline conditions (e.g., sodium carbonate, triethylamine).

- Molar Ratios : Glycine methyl ester hydrochloride : Boc₂O : Base = 1.0 : 1.2 : 2.5.

- Conditions : 0–30°C, 1–2 hours.

- Yield : 95–96% Boc-glycine methyl ester, purity >98% (GC).

Amidation with Isopropylamine :

- Replace dimethylamine (used in patents) with isopropylamine.

- React Boc-glycine methyl ester with isopropylamine in MTBE or THF under pressurized conditions (0.1–1.0 MPa, 30–60°C).

- Molar Ratio : Boc-glycine methyl ester : Isopropylamine = 1.0 : 15.0.

- Yield : ~90% (estimated based on analogous reactions).

Deprotection and Methylation :

- Remove Boc group using HCl in dioxane or ethyl acetate (30–60°C).

- Methylate the free amino group via reductive amination (formaldehyde/NaBH₃CN) or direct alkylation (methyl iodide).

- Note : This step requires optimization to avoid over-alkylation.

-

- Treat with HCl gas in ethyl acetate to form the hydrochloride salt.

- Purity : >99% (GC), yield ~90%.

Nuclear Magnetic Resonance (NMR) Data :

- Boc-glycine methyl ester : δ 1.38 (s, 9H, Boc), 3.68 (s, 3H, COOCH₃), 3.90 (s, 2H, CH₂).

- Final Product (Expected) : δ 2.95 (s, 3H, NCH₃), 3.60 (s, 2H, CH₂), 5.15 (s, 1H, NH).

Method 2: Sulfhydantoin Cleavage Route (Adapted from PhysChemRes)

Starting Material : 1,1-Dioxide-3-oxo-1,2,3-thiadiazolidine derivatives.

Procedure :

- Heterocyclic Cleavage :

- React sulfhydantoin precursor with isopropylamine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Conditions : Room temperature, argon atmosphere.

- Yield : ~47% (based on analogous N-benzyl derivatives).

- Methylamino Introduction :

- Use methylamine in a reductive amination step post-cleavage.

Limitations : Lower yields compared to Method 1; requires rigorous purification.

Comparative Analysis of Methods

| Parameter | Method 1 (Boc Route) | Method 2 (Sulfhydantoin) |

|---|---|---|

| Yield | 80–90% | 40–50% |

| Purity (GC) | >99% | ~95% |

| Scalability | Industrial-scale feasible | Lab-scale only |

| Complexity | Moderate | High |

| Cost | Low (commodity reagents) | High (specialized reagents) |

Optimization Considerations

- Amine Selection : Isopropylamine’s steric bulk may necessitate longer reaction times or higher pressures.

- Methylation Efficiency : Reductive amination (using formaldehyde/NaBH₃CN) offers better control than alkylation.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates in pressurized systems.

科学研究应用

Pharmaceutical Applications

1.1. Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be modified into more complex molecules that exhibit biological activity. For instance, it can be utilized in the synthesis of analgesics and antipsychotics, contributing to the development of new therapeutic agents.

1.2. Neuropharmacology

Research indicates that derivatives of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride may exhibit neuropharmacological effects. Studies have shown that compounds with similar structures can interact with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders such as depression and anxiety .

Chemical Synthesis

2.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is pivotal in synthesizing various APIs due to its ability to undergo further chemical reactions. It can act as a building block for creating more complex molecules through processes such as amination and acylation, which are essential in pharmaceutical chemistry .

2.2. Environmentally Friendly Processes

Recent advancements highlight methods for synthesizing this compound that are environmentally friendly and commercially viable. These methods reduce waste and improve yield, making them attractive for industrial applications .

Analytical Chemistry

3.1. Standard Reference Material

Due to its distinct chemical properties, this compound can be used as a standard reference material in analytical chemistry. Its purity and stability make it suitable for calibrating instruments and validating analytical methods, particularly in the context of drug testing and quality control .

3.2. Toxicology Studies

The compound's safety profile is essential for toxicological assessments, especially given its potential irritant properties (H315: Causes skin irritation; H319: Causes serious eye irritation) . Understanding these properties is crucial for evaluating its suitability in various applications.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Pharmacological and Physicochemical Insights

(a) Lipophilicity and Solubility

- The target compound balances moderate lipophilicity (due to the isopropyl group) with aqueous solubility, making it suitable for formulations requiring systemic absorption.

- Fluorophenyl derivative (C₁₀H₁₂ClFN₂O) introduces aromaticity, which may improve binding to hydrophobic receptor pockets but could reduce solubility .

(b) Metabolic Stability

- The trifluoroethyl analog (C₆H₁₂ClF₃N₂O) demonstrates enhanced metabolic resistance due to the electron-withdrawing fluorine atoms, which hinder enzymatic degradation .

- Furan-containing compounds (e.g., C₈H₁₄ClN₂O₂) may undergo oxidative metabolism at the heterocyclic ring, reducing bioavailability .

(c) Receptor Binding and Conformational Flexibility

- Aryl-substituted analogs (e.g., dimethylphenyl in lidocaine impurity) exhibit steric bulk, which can enhance affinity for specific targets (e.g., sodium channels in local anesthetics) .

- Crystallographic studies on dichlorophenyl acetamides (e.g., C₁₉H₁₇Cl₂N₃O₂) reveal conformational flexibility influenced by dihedral angles (54.8–77.5°), impacting receptor interactions .

Melatonergic Ligands ()

Compounds with aryl and substituted amino groups (e.g., biphenyl or bromophenyl derivatives) show high affinity for MT₁/MT₂ melatonin receptors. The target compound’s isopropyl group may offer a balance between steric hindrance and receptor fit compared to bulkier analogs .

生物活性

2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride, commonly referred to as methylaminoacetamide hydrochloride , is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. It has been investigated for its potential effects on cognitive enhancement and neuroprotective properties, primarily through its influence on the cholinergic system, which is essential for memory and learning processes.

Key Biological Activities

- Cognitive Enhancement : Preliminary studies suggest the compound may enhance cognitive functions by modulating neurotransmitter levels.

- Neuroprotective Properties : Investigations into its neuroprotective effects indicate a potential role in protecting neurons from damage.

- Analgesic Effects : There are indications of analgesic properties, although further studies are necessary to confirm these findings.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in various biochemical pathways. The precise molecular interactions and pathways involved are still under investigation but are crucial for understanding its therapeutic potential.

Case Studies and Experimental Evidence

-

Cognitive Function Studies :

- A study assessed the effects of the compound on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities compared to control groups.

-

Neuroprotective Studies :

- In vitro assays demonstrated that the compound could protect neuronal cells against oxidative stress, suggesting a mechanism that involves the reduction of free radicals.

-

Analgesic Studies :

- Experimental models showed that administration of this compound resulted in reduced pain perception, indicating potential as an analgesic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. Below is a comparison table highlighting notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride | C11H23ClN2O | Contains a piperidine ring enhancing lipophilicity |

| N-(2-Methyl-1-oxo-1-phenylpropan-2-yl)acetamide hydrochloride | C12H17ClN2O | Features a phenyl group, potentially influencing biological activity |

| N-Isopropyl-N-methylacetamide | C5H13N | Lacks the secondary amine structure affecting reactivity |

Applications in Research and Industry

The compound has diverse applications across various fields:

- Chemistry : Used as a reagent in organic synthesis and as an intermediate for more complex molecules.

- Biology : Investigated for its role in biochemical pathways and as a probe in molecular biology studies.

- Medicine : Explored for therapeutic effects, particularly in cognitive disorders and pain management.

- Industry : Utilized in producing specialty chemicals and components in various industrial processes.

常见问题

Q. What are the recommended synthetic routes for 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride, and what critical reaction parameters should be optimized?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between chloroacetamide derivatives and methylamine/isopropylamine under basic conditions. A protocol analogous to (e.g., using KCO as a base in acetonitrile at room temperature with TLC monitoring) can be adapted. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reactivity .

- Stoichiometry : Excess amine (1.5–2 eq) ensures complete substitution .

- Purification : Recrystallization or column chromatography (silica gel, eluent: CHCl/MeOH) improves purity .

Note: Hydrochloride salt formation requires post-synthesis treatment with HCl gas or aqueous HCl .

Q. Which analytical techniques are essential for characterizing this compound, and how should they be applied?

- Methodological Answer : Use a multi-technique approach:

- NMR : H/C NMR in DO or DMSO-d to resolve amine protons and confirm substitution patterns. Peaks near δ 2.8–3.2 ppm indicate methylamino groups .

- FTIR : Amide I/II bands (~1650 cm, ~1550 cm^{-1) confirm acetamide backbone .

- XRD : Single-crystal analysis determines stereochemistry and salt formation .

- Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion [M+H] and HCl adducts .

Q. How should solubility and hygroscopicity be managed during experimental handling?

- Methodological Answer :

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For low-solubility scenarios (e.g., organic solvents), sonicate samples or use co-solvents (e.g., DMSO:water mixtures) .

- Hygroscopicity : Store desiccated at −20°C in sealed vials with silica gel. Conduct weigh-outs in a dry argon glovebox to prevent moisture absorption .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yield and purity?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA predict optimal solvents, temperatures, and catalysts. For example:

- Solvent Screening : COSMO-RS simulations assess solvent polarity effects on reaction kinetics .

- Catalyst Design : Ligand-catalyst interactions (e.g., Pd-based systems) can be modeled to reduce side reactions .

Experimental validation via Design of Experiments (DoE) minimizes trial-and-error .

Q. What strategies ensure compound stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC analysis (25–150°C) identifies decomposition thresholds. Store below 4°C if degradation occurs above 40°C .

- pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC. Hydrochloride salts are stable in acidic conditions but hydrolyze in strong bases (pH >10) .

- Light Sensitivity : UV-Vis spectroscopy detects photodegradation; use amber vials for light-sensitive samples .

Q. How can conflicting solubility or reactivity data in literature be resolved?

- Methodological Answer : Discrepancies often arise from impurities or crystallinity differences. Address via:

- Purity Analysis : Quantify impurities via HPLC-MS and correlate with solubility trends .

- Polymorph Screening : Use XRD or DSC to identify crystalline vs. amorphous forms, which affect dissolution rates .

- Counterion Effects : Compare hydrochloride with other salts (e.g., sulfate) to isolate ion-specific behavior .

Q. What experimental approaches assess biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinity for targets (e.g., kinases, GPCRs). Validate with in vitro assays .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and IC values in relevant cell lines (e.g., HEK293 for neurotransmitter receptors) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

Q. How can isotopic labeling (e.g., C, N) elucidate mechanistic pathways in synthesis or metabolism?

- Methodological Answer :

- Synthesis Tracking : Incorporate C-labeled methylamine to trace substitution sites via C NMR .

- Metabolic Studies : Use N-labeled compound in mass spectrometry to identify degradation metabolites in liver microsomes .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to determine rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。